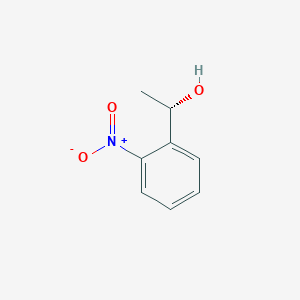
(S)-1-(2-Nitrophenyl)ethanol
描述
(S)-1-(2-Nitrophenyl)ethanol is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Nitrophenyl)ethanol typically involves the reduction of 2-nitroacetophenone. One common method is the asymmetric reduction using chiral catalysts to ensure the production of the (S)-enantiomer. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a ruthenium complex.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and enantiomeric purity. The use of recyclable chiral catalysts is also common to reduce costs and environmental impact.
化学反应分析
Types of Reactions
(S)-1-(2-Nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (S)-1-(2-Nitrophenyl)ethanone.
Reduction: The nitro group can be reduced to an amino group, forming (S)-1-(2-Aminophenyl)ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution.
Major Products
Oxidation: (S)-1-(2-Nitrophenyl)ethanone
Reduction: (S)-1-(2-Aminophenyl)ethanol
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
科学研究应用
(S)-1-(2-Nitrophenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of nitroreductases.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials with specific optical properties.
作用机制
The mechanism of action of (S)-1-(2-Nitrophenyl)ethanol largely depends on its interaction with biological targets. For instance, when used as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can occur through various interactions, including hydrogen bonding and hydrophobic interactions, depending on the enzyme’s structure.
相似化合物的比较
Similar Compounds
®-1-(2-Nitrophenyl)ethanol: The enantiomer of (S)-1-(2-Nitrophenyl)ethanol, with similar chemical properties but different biological activities.
2-Nitrophenylethanol: Lacks the chiral center, making it less specific in chiral applications.
1-(2-Nitrophenyl)ethanone: The oxidized form, used in different chemical contexts.
Uniqueness
This compound is unique due to its chiral nature, which makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Its specific interactions with biological targets also make it a compound of interest in medicinal chemistry.
属性
IUPAC Name |
(1S)-1-(2-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDBYQDNNWCLHL-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















